molecular formula C16H14ClNO4S2 B2733158 4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1051013-45-6

4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid

Cat. No.: B2733158
CAS No.: 1051013-45-6
M. Wt: 383.86
InChI Key: GNBSKCWLQYCGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid is a useful research compound. Its molecular formula is C16H14ClNO4S2 and its molecular weight is 383.86. The purity is usually 95%.
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Scientific Research Applications

Physicochemical Properties and Complex Formation

Studies have investigated the acid-base properties, solubility, and chemical stability of related compounds, highlighting their potential in forming complexes with metals such as Cu(II), Co(II), and Ni(II). Such complexes have been prepared and isolated, with their solubility products determined. This research suggests applications in coordination chemistry and material science, where these compounds could be used as ligands in metal complexes with specific properties for catalysis or material synthesis (Chekanova et al., 2014).

Synthesis and Reactivity

The synthesis and structural elucidation of related compounds, such as those involving sulfur atom oxidation or the creation of sulfonyl-substituted structures, indicate their utility in chemical synthesis and drug development. The detailed understanding of their reactivity and the ability to generate specific derivatives can be critical for designing novel pharmaceuticals or chemical intermediates (Krasnova et al., 2013).

Chemiluminescence and Photophysical Properties

Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has explored their base-induced chemiluminescence, offering insights into their potential applications in analytical chemistry, sensing technologies, and materials science. The ability of these compounds to emit light upon specific reactions or conditions can be harnessed for the development of novel luminescent materials or as probes in chemical and biological assays (Watanabe et al., 2010).

Therapeutic Potential

Some sulfonyl- and sulfanyl-substituted compounds have been investigated for their therapeutic potential, including as aldose reductase inhibitors with antioxidant activity or antiviral properties. This research highlights the possibility of utilizing similar compounds in the development of new treatments for conditions such as diabetes complications or viral infections, underscoring their relevance in medicinal chemistry and drug discovery processes (Alexiou & Demopoulos, 2010).

Safety and Hazards

This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures. For related compounds such as 2-(4-Chlorophenyl)ethylamine, safety measures include wearing a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge and dust/mist filter, as well as nitrile gloves .

Properties

IUPAC Name

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c1-23-15-10-12(16(19)20)4-7-14(15)18-24(21,22)9-8-11-2-5-13(17)6-3-11/h2-10,18H,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBSKCWLQYCGIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.